molecular formula C6H10F2O5 B057039 5-Fluoro-alpha-d-glucopyranosyl fluoride CAS No. 173349-22-9

5-Fluoro-alpha-d-glucopyranosyl fluoride

Cat. No.: B057039
CAS No.: 173349-22-9
M. Wt: 200.14 g/mol
InChI Key: MGHYRMVVRYCAON-RWOPYEJCSA-N
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Description

5-Fluoro-alpha-d-glucopyranosyl fluoride is a fluorinated carbohydrate derivative. It is a synthetic compound that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a fluorine atom at the 5-position of the glucopyranosyl ring, which significantly alters its chemical behavior compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-alpha-d-glucopyranosyl fluoride typically involves the fluorination of a suitable glucopyranosyl precursor. One common method is the reaction of alpha-d-glucopyranosyl fluoride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out in an anhydrous solvent like dichloromethane or acetonitrile, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-alpha-d-glucopyranosyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using glycoside hydrolases such as beta-glucosidase.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

    Oxidation and Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Hydrolysis: Alpha-d-glucopyranose and fluoride ion.

    Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.

    Oxidation and Reduction: Reduced or oxidized forms of the glucopyranosyl ring.

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-d-glucopyranosyl fluoride primarily involves its interaction with glycoside hydrolases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release alpha-d-glucopyranose and fluoride ion. The presence of the fluorine atom at the 5-position influences the enzyme’s catalytic activity and provides insights into the enzyme’s mechanism of action . The molecular targets include the active sites of glycoside hydrolases, where the compound forms a glycosyl-enzyme intermediate .

Comparison with Similar Compounds

Similar Compounds

    Alpha-d-glucopyranosyl fluoride: Lacks the fluorine atom at the 5-position.

    1-Fluoro-1-deoxy-alpha-d-glucose: Fluorine atom at the 1-position instead of the 5-position.

    2-Fluoro-2-deoxy-d-glucose: Fluorine atom at the 2-position.

Uniqueness

5-Fluoro-alpha-d-glucopyranosyl fluoride is unique due to the specific positioning of the fluorine atom at the 5-position, which significantly alters its chemical and enzymatic properties compared to other fluorinated glucose derivatives. This unique positioning makes it a valuable tool for studying enzyme mechanisms and developing fluorinated analogs for various applications .

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHYRMVVRYCAON-RWOPYEJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(O1)F)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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